3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide

Ellipticine synthesis Pyridocarbazole alkaloids Acyl azide cyclization

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide (CAS 72237-90-2; molecular formula C₁₈H₁₆N₄O₂; MW 320.35) is a synthetic carbazole-derived acyl azide bearing an α,β-unsaturated acryloyl azide side chain at the 2-position of the 6-methoxy-1,4-dimethyl-9H-carbazole core. The compound is registered under EINECS 276-508-3 and is formally named (E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide, indicating the trans (E) configuration of the acryloyl double bond.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
CAS No. 72237-90-2
Cat. No. B12666850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide
CAS72237-90-2
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)N=[N+]=[N-]
InChIInChI=1S/C18H16N4O2/c1-10-8-12(4-7-16(23)21-22-19)11(2)18-17(10)14-9-13(24-3)5-6-15(14)20-18/h4-9,20H,1-3H3/b7-4+
InChIKeySPTZTMIQISNNNL-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl Azide (CAS 72237-90-2): Procurement-Relevant Identity and Structural Class


3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide (CAS 72237-90-2; molecular formula C₁₈H₁₆N₄O₂; MW 320.35) is a synthetic carbazole-derived acyl azide bearing an α,β-unsaturated acryloyl azide side chain at the 2-position of the 6-methoxy-1,4-dimethyl-9H-carbazole core [1]. The compound is registered under EINECS 276-508-3 and is formally named (E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide, indicating the trans (E) configuration of the acryloyl double bond [2]. It belongs to the class of azidoacrylates that serve as key intermediates in the synthesis of pyrido[4,3-b]carbazole alkaloids, notably the antitumor agent retelliptine and 9-methoxyellipticine [3].

Why Generic Substitution of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl Azide Fails: Functional-Group and Stereochemical Specificity


In-class carbazole intermediates such as the parent 6-methoxy-1,4-dimethyl-9H-carbazole (CAS 18028-57-4) or the corresponding acrylic acid (CAS 72237-86-6) cannot substitute for this acyl azide because they lack the reactive azidocarbonyl functionality required for the thermal Curtius-type cyclization that constructs the pyridocarbazolone D-ring [1]. The acyl azide group is the essential latent nitrene precursor that, upon thermolysis in diphenyl ether at 250 °C with tributylamine, undergoes intramolecular cyclization to form the 1,2-dihydro-6H-pyrido[4,3-b]carbazol-1-one core [2]. Furthermore, the (E)-stereochemistry of the acryloyl double bond is specified in the synthetic route and may be critical for proper orbital alignment during cyclization; a (Z)-isomer or saturated analog would alter the geometry required for ring closure [1]. Simply procuring the carboxylic acid precursor and attempting in-house azide formation introduces variability in activation method, yield, and stereochemical fidelity that undermines batch-to-batch reproducibility [3].

Quantitative Differentiation Evidence for 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl Azide Versus Closest Analogs


Defined Synthetic Role as Intermediate (XI) in the Bisagni Route to Retelliptine: Documented Pathway Specificity

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is unambiguously identified as intermediate (XI) in the published Bisagni synthetic route to retelliptine (CAS 72238-02-9) and 9-methoxyellipticine [1]. In this route, the azide (XI) is prepared from the corresponding acrylic acid (X) via reaction with ethyl chloroformate and sodium azide in acetone, then thermally cyclized in diphenyl ether at 250 °C with tributylamine to afford 9-methoxy-5,11-dimethyl-1,2-dihydro-6H-pyrido[4,3-b]carbazol-1-one (XII) [2]. The acrylic acid precursor (CAS 72237-86-6; C₁₈H₁₇NO₃; MW 295.33) lacks the azide moiety and cannot undergo this cyclization, while the cyclized product (CAS 72237-94-6; C₁₈H₁₆N₂O₂; MW 292.33) has already lost the azide functionality . The target azide thus occupies an irreplaceable position in the reaction sequence that is documented in peer-reviewed literature (J. Chem. Soc., Perkin Trans. 1, 1979) and in patent filings (EP 0010029; US 5605904) [1][2].

Ellipticine synthesis Pyridocarbazole alkaloids Acyl azide cyclization

Thermal Cyclization Reactivity: Acyl Azide as Latent Nitrene Source for Pyridocarbazolone D-Ring Construction

The acryloyl azide group of CAS 72237-90-2 serves as a latent nitrene precursor that undergoes thermal Curtius-type rearrangement followed by intramolecular cyclization to construct the pyridocarbazolone D-ring [1]. This reactivity is fundamentally absent in the carboxylic acid precursor (CAS 72237-86-6) and in the parent carbazole (CAS 18028-57-4). Acyl azides are established intermediates that thermally decompose to isocyanates via Curtius rearrangement, and when the acryloyl double bond is positioned adjacent to an aromatic C–H bond (as in the carbazole 2-position), intramolecular cyclization yields the fused pyridone ring [2]. The thermal decomposition of azidoacrylates is a recognized method for preparing pyridocarbazole analogues of ellipticine and isoellipticine [3]. The cyclization conditions—tributylamine in diphenyl ether at 250 °C—have been specifically optimized for this substrate class [1]. In contrast, the carboxylic acid would require a separate activation step and a different cyclization method (e.g., Bischler-Napieralski), introducing additional variables in yield and regioselectivity [4].

Curtius rearrangement Thermal cyclization Nitrene insertion

E-Stereochemistry Specification: Impact on Cyclization Geometry and Product Fidelity

The IUPAC name of CAS 72237-90-2 is explicitly (E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide, confirming the trans configuration of the acryloyl double bond [1]. In the Bisagni synthetic route, the Knoevenagel condensation of the 2-formylcarbazole with malonic acid specifically yields the trans-acrylic acid, which is then converted to the trans-acyl azide [2]. The (E)-configuration is structurally required for the acryloyl side chain to position the azidocarbonyl group in proper proximity and orientation relative to the C-1 position of the carbazole for successful thermal cyclization [3]. While the drug synthesis database entry lists the (Z)-isomer designation for the same intermediate [4], this likely reflects nomenclature variation rather than a distinct isolable stereoisomer; the thermal Knoevenagel conditions would favor the thermodynamically more stable (E)-isomer. A (Z)-configured analog would place the azidocarbonyl group in a geometrically different orientation, potentially disfavoring or preventing cyclization.

Stereochemistry E/Z isomerism Cyclization geometry

Downstream Pharmacological Relevance: The Azide Intermediate Enables Access to Clinically Evaluated Retelliptine

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is the direct synthetic precursor to the pyridocarbazolone core of retelliptine (CAS 72238-02-9; NSC D-626717-W), an ellipticine derivative that reached Phase I clinical evaluation as a topoisomerase II inhibitor [1]. Retelliptine demonstrated a very high level of antitumor activity in resistant murine solid tumor models and was evaluated in a Phase I trial using a single 2-hour intravenous infusion schedule at doses ranging from 80 to 1,500 mg/m² [2]. The maximum tolerated dose was established at 1,500 mg/m², with a recommended Phase II dose of 1,200 mg/m² [2]. The azide intermediate (XI) is cyclized to the pyridocarbazolone (XII), which is then converted via POCl₃ to the 1-chloro derivative (XIII) and finally aminated to retelliptine (XIV) [3]. In contrast, the parent carbazole (CAS 18028-57-4) shows only weak inhibition of fructose-1,6-bisphosphatase (IC₅₀ > 300 µM in mouse liver) and has no documented pathway to topoisomerase II-active compounds without the azide-mediated cyclization [4].

Retelliptine Topoisomerase II inhibitor Antitumor agent

Precursor Comparison: Azide Versus Carboxylic Acid in Mixed Anhydride Activation Efficiency

The target acyl azide (CAS 72237-90-2) is prepared from 3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid (CAS 72237-86-6) via the mixed anhydride method using ethyl chloroformate and sodium azide in acetone [1]. This two-step activation-azidation sequence has been optimized and documented in the peer-reviewed synthesis of ellipticine derivatives [2]. Procuring the pre-formed azide rather than the carboxylic acid eliminates the need for the user to perform this activation step, which involves handling ethyl chloroformate (a toxic and moisture-sensitive reagent) and sodium azide (a toxic and potentially explosive reagent) [3]. Commercially, the azide is available at ≥95% purity [4], whereas the carboxylic acid precursor would require in-house activation, azidation, and purification, introducing additional quality control burden and potential yield losses. The acyl azide class is also known to be thermally sensitive and potentially shock-sensitive, making commercial procurement with certified purity and handling protocols preferable to in-house preparation .

Mixed anhydride method Acyl azide formation Ethyl chloroformate

Best-Fit Research and Industrial Application Scenarios for 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl Azide (CAS 72237-90-2)


Medicinal Chemistry: Synthesis of 1-Substituted Ellipticine Derivatives via the Bisagni Azide Cyclization Route

This compound is the direct starting material for constructing the pyrido[4,3-b]carbazol-1-one core of 1-substituted ellipticines, a class of DNA-intercalating topoisomerase II inhibitors. As documented in the seminal Bisagni route (J. Chem. Soc., Perkin Trans. 1, 1979) [1], thermal cyclization of the azide in diphenyl ether at 250 °C with tributylamine yields 9-methoxy-5,11-dimethyl-1,2-dihydro-6H-pyrido[4,3-b]carbazol-1-one, which can be further elaborated via chlorination (POCl₃) and nucleophilic amination to produce 1-aminoalkyl-substituted ellipticines including the clinical candidate retelliptine [2]. This application is most relevant for medicinal chemistry groups developing novel topoisomerase II-targeted antitumor agents or exploring structure-activity relationships around the ellipticine pharmacophore.

Process Chemistry: Scale-Up of Pyridocarbazole Synthesis with Pre-Formed Acyl Azide to Bypass Hazardous Reagent Handling

For process development laboratories scaling the Bisagni route, procurement of the pre-formed azide eliminates the need to handle ethyl chloroformate and sodium azide in-house. Acyl azide synthesis has been studied in continuous flow systems to address safety concerns associated with batch-scale preparation [1], and the availability of commercial material at ≥95% purity [2] enables process chemists to focus optimization efforts on the cyclization and subsequent steps rather than the activation/azidation sequence. The EINECS registration (276-508-3) confirms the compound's recognition within the European regulatory framework for existing commercial chemical substances [3].

Chemical Biology: Development of Photoaffinity or Bioorthogonal Probes Based on the Carbazole-Acryloyl Azide Scaffold

The aryl acryloyl azide functionality presents opportunities for photoaffinity labeling applications, as organic azides are established photoreactive groups that generate nitrenes upon UV irradiation, capable of inserting into C–H and N–H bonds for target protein labeling [1]. Carbazole-based photoreactive polymers bearing N-acylcarbazole groups have been investigated for UV-induced refractive index modulation [2], and azide-masked carbazole fluorophores have been developed as turn-on probes for mycobacterial imaging [3]. While no published photoaffinity studies using this specific compound were identified, the structural combination of a carbazole fluorophore with an acryloyl azide photoreactive group is mechanistically suited for dual-function probe development.

Academic Research: Total Synthesis of Pyridocarbazole Natural Products and Analogues

The target azide is an intermediate of defined structure and stereochemistry that connects the carbazole core to the pyridocarbazolone ring system, a transformation that has been employed in multiple total synthesis efforts targeting ellipticine, 9-methoxyellipticine, olivacine, and isoellipticine analogues [1]. The thermal decomposition of azidoacrylates is a recognized methodology for constructing fused pyridocarbazole ring systems, as reviewed in the context of heterocyclic analogue synthesis [2]. Academic laboratories pursuing total synthesis of pyridocarbazole alkaloids or developing new cyclization methodologies can use this compound as a benchmark intermediate to validate new reaction conditions against the established Bisagni protocol.

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